molecular formula C6H9F3O3 B1433333 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid CAS No. 942215-79-4

2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid

Cat. No. B1433333
M. Wt: 186.13 g/mol
InChI Key: NZQXODKCWOJANP-UHFFFAOYSA-N
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Description

2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid is a chemical compound with the CAS Number: 942215-79-4 . It has a molecular weight of 186.13 . The IUPAC name for this compound is (2,2,2-trifluoro-1,1-dimethylethoxy)acetic acid .


Molecular Structure Analysis

The InChI code for 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid is 1S/C6H9F3O3/c1-5(2,6(7,8)9)12-3-4(10)11/h3H2,1-2H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid include a molecular weight of 186.13 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

NMR Studies and Molecular Properties

  • Experimental and Theoretical NMR Study : An NMR study of oxocarboxylic acid oximes, including compounds structurally similar to 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid, was conducted to explore hydrogen bonding and the effects of substituents on chemical shifts. This research contributes to understanding the molecular properties of such compounds (Malek et al., 2004).

Chemical Synthesis and Modifications

  • Synthesis of Derivatives : Research on the synthesis of various derivatives, like (2-Methyl-2H-chromen-2-yl)acetic acids, indicates the potential for creating a range of modified compounds with structural similarities to 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid for diverse applications (Yamaguchi et al., 1992).

Applications in Polymer and Material Science

  • Polymer Production Aid : The compound was assessed for its safety as a polymer production aid in the manufacture of fluoropolymers, showcasing its industrial application in material science (Flavourings, 2014).

Analytical and Spectroscopic Applications

  • Luminescent Properties : Studies on the luminescent properties of related compounds, such as pyridylthiazoles, hint at potential applications in sensing and as laser dyes, indicating a similar potential for 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid (Grummt et al., 2007).

Biocatalysis and Enantioselective Synthesis

  • Enzymatic Resolution : Research on the enzymatic resolution of trifluoro compounds highlights the potential for using biocatalysis to produce enantiomerically pure versions of similar compounds, which could be relevant for 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid (Wu et al., 2017).

Future Directions

As for the future directions of 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid, it’s difficult to predict without specific context or application. It could potentially be used in various scientific research and synthetic intermediates .

properties

IUPAC Name

2-(1,1,1-trifluoro-2-methylpropan-2-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O3/c1-5(2,6(7,8)9)12-3-4(10)11/h3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQXODKCWOJANP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(F)(F)F)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid

CAS RN

942215-79-4
Record name 2-[(1,1,1-trifluoro-2-methylpropan-2-yl)oxy]acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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